molecular formula C8H18N2 B1371349 3-(1-Methylpyrrolidin-3-yl)propan-1-amine

3-(1-Methylpyrrolidin-3-yl)propan-1-amine

Cat. No.: B1371349
M. Wt: 142.24 g/mol
InChI Key: RLIPJKXTTARVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylpyrrolidin-3-yl)propan-1-amine is an organic compound with the molecular formula C8H18N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-3-yl)propan-1-amine typically involves the reaction of 1-methylpyrrolidine with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-chloropropylamine displaces the chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrolidin-3-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methylpyrrolidin-3-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrolidin-3-yl)propan-1-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpyrrolidin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group on the pyrrolidine ring and the propylamine side chain make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3-(1-methylpyrrolidin-3-yl)propan-1-amine

InChI

InChI=1S/C8H18N2/c1-10-6-4-8(7-10)3-2-5-9/h8H,2-7,9H2,1H3

InChI Key

RLIPJKXTTARVGJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CCCN

Origin of Product

United States

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